molecular formula C23H20N4O3S2 B11624494 (5Z)-3-butyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-butyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11624494
M. Wt: 464.6 g/mol
InChI Key: LJYCFIVBGFHNNN-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5Z)-3-butyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one" is a thiazolidinone derivative featuring a pyrazole-phenyl-nitrophenyl hybrid scaffold. Its structure includes a thiazolidin-4-one core with a butyl substituent at the N3 position and a methylidene group bridging the pyrazole and nitrophenyl moieties. The Z-configuration of the exocyclic double bond (C5=C) is critical for maintaining planarity and electronic conjugation, which influence intermolecular interactions and biological activity .

Properties

Molecular Formula

C23H20N4O3S2

Molecular Weight

464.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20N4O3S2/c1-2-3-13-25-22(28)20(32-23(25)31)14-17-15-26(18-7-5-4-6-8-18)24-21(17)16-9-11-19(12-10-16)27(29)30/h4-12,14-15H,2-3,13H2,1H3/b20-14-

InChI Key

LJYCFIVBGFHNNN-ZHZULCJRSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Cyclocondensation Mechanism

Thioglycolic acid reacts with butylamine in the presence of a dehydrating agent (e.g., dicyclohexylcarbodiimide) to form a thiazolidinone intermediate. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of thioglycolic acid, followed by cyclization and elimination of water.

Reaction Conditions

  • Solvent: Benzene or toluene (for azeotropic water removal).

  • Temperature: Reflux (80–110°C).

  • Catalyst: None required, though acidic conditions (e.g., acetic acid) may accelerate cyclization.

Introduction of the 2-Thioxo Group

The 2-thioxo moiety is introduced by substituting the oxygen atom at position 2 with sulfur. This is achieved via treatment with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) in anhydrous tetrahydrofuran (THF).

Key Optimization Parameters

  • Stoichiometry: 1.2 equivalents of P₄S₁₀ to ensure complete thionation.

  • Reaction Time: 6–8 hours under nitrogen atmosphere.

Synthesis of the Pyrazole Moiety

The pyrazole component, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole , is synthesized via a cyclocondensation reaction between phenylhydrazine and a nitro-substituted β-diketone.

Nitro-Substituted β-Diketone Preparation

4-Nitroacetophenone reacts with ethyl acetoacetate in the presence of sodium ethoxide, forming a β-diketone intermediate.

Reaction Scheme

4-Nitroacetophenone+ethyl acetoacetateNaOEtβ-diketone intermediate\text{4-Nitroacetophenone} + \text{ethyl acetoacetate} \xrightarrow{\text{NaOEt}} \text{β-diketone intermediate}

Pyrazole Formation

The β-diketone reacts with phenylhydrazine in ethanol under reflux, yielding the pyrazole ring. The nitro group remains intact due to the mild reaction conditions.

Characterization Data

  • Melting Point: 162–164°C.

  • ¹H NMR (CDCl₃): δ 8.2 (d, 2H, Ar-H), 7.6–7.4 (m, 5H, Ph-H), 6.9 (s, 1H, pyrazole-H).

Knoevenagel Condensation for Methylidene Bridge Formation

The methylidene bridge connecting the thiazolidinone and pyrazole moieties is formed via a Knoevenagel condensation between the thiazolidinone’s active methylene group and the pyrazole aldehyde.

Aldehyde Functionalization of Pyrazole

The pyrazole is converted to its aldehyde derivative using Vilsmeier-Haack formylation .

Procedure

  • Reagents: POCl₃/DMF complex.

  • Conditions: 0–5°C for 2 hours, followed by hydrolysis.

Condensation Reaction

The thiazolidinone’s methylene group reacts with the pyrazole aldehyde in the presence of a base (e.g., piperidine) and polar aprotic solvent.

Optimized Conditions

ParameterValue
SolventDimethylformamide (DMF)
CatalystPiperidine (5 mol%)
Temperature80°C
Reaction Time12 hours
Yield68–72%

Stereochemical Control
The (Z)-configuration of the methylidene bridge is favored due to steric hindrance between the pyrazole’s nitro group and the thiazolidinone’s butyl chain.

Process Optimization and Scalability

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates.

  • Benzene/toluene mixtures improve azeotropic water removal during cyclocondensation.

Catalytic Enhancements

  • Solid base catalysts (e.g., K₂CO₃) improve yields in Knoevenagel condensation by mitigating side reactions.

  • Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), 1520 cm⁻¹ (NO₂).

  • ¹³C NMR (DMSO-d₆): δ 192.1 (C=O), 178.9 (C=S), 148.2 (pyrazole-C).

Chromatographic Purity

  • HPLC: >98% purity using a C18 column (acetonitrile/water = 70:30).

Applications and Derivatives

While the primary focus is synthesis, the compound’s structural features suggest potential in:

  • Anticancer agents: Analogues with similar pyrazole-thiazolidinone hybrids show activity against MDA-MB-231 cells.

  • Antimicrobials: Nitro groups enhance biofilm penetration, improving efficacy against Gram-negative bacteria .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-butyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically occur under controlled temperatures and pressures to ensure the desired product’s formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and amino derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. Studies involving similar compounds have shown promising results against various bacterial strains and fungi, suggesting that (5Z)-3-butyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one may also possess such activity. For instance, thiazolidinone derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

Anti-inflammatory Potential

Compounds in this class are being investigated for their anti-inflammatory properties. Preliminary studies suggest that the thiazolidinone scaffold can modulate inflammatory pathways, potentially serving as a lead for developing new anti-inflammatory agents. Molecular docking studies have indicated that similar compounds may act as inhibitors of enzymes involved in inflammatory responses, such as lipoxygenases .

Anticancer Activity

Thiazolidinone derivatives have shown promise in cancer research, with some exhibiting cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Research into related compounds has highlighted their ability to target specific signaling pathways involved in cancer progression .

Case Studies

Case Study 1: Antimicrobial Screening
A study focusing on the synthesis and evaluation of thiazolidinone derivatives demonstrated that certain modifications in the structure significantly enhanced antimicrobial efficacy. The synthesized compounds were tested using agar-well diffusion methods, revealing that some exhibited high activity against resistant strains of bacteria .

Case Study 2: Anti-inflammatory Mechanisms
In silico studies have been conducted to evaluate the binding affinity of thiazolidinone derivatives to inflammatory mediators. The results indicated that these compounds could effectively inhibit pro-inflammatory cytokines, leading to reduced inflammation in experimental models .

Mechanism of Action

The mechanism of action of (5Z)-3-butyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Thiazolidinone derivatives with modified substituents on the pyrazole or phenyl rings exhibit distinct physicochemical and biological properties. Key analogs include:

Compound Name / ID Substituent on Pyrazole Ring Core Modifications Key Properties
Target Compound 4-Nitrophenyl 3-Butyl, Z-configuration High electron deficiency due to nitro group; planar structure enhances π-π stacking
(5Z)-3-Butyl-5-{[3-(4-Methoxy-3-Nitrophenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylidene}-2-Thioxo-1,3-Thiazolidin-4-One 4-Methoxy-3-Nitrophenyl Methoxy donor at para position Reduced electrophilicity; methoxy group increases solubility via H-bonding
N-((5Z)-5-{[3-(4-Bromophenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylidene}-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl)-4-Methylbenzamide 4-Bromophenyl Bromine substituent + benzamide at N3 Enhanced steric bulk; bromine’s polarizability may improve hydrophobic interactions
(5Z)-5-(2-Hydroxybenzylidene)-3-Phenyl-2-Thioxo-1,3-Thiazolidin-4-One 2-Hydroxybenzylidene Hydroxyl group on benzylidene Intramolecular H-bonding (S(6) motif); dimerization via R22(7) motifs

Key Findings :

  • Planarity and Stacking: The Z-configuration and nitrophenyl group promote a planar geometry (dihedral angles <10° between thiazolidinone and pyrazole rings), favoring π-π interactions in crystal packing or target binding .
  • Solubility and Stability : Methoxy and hydroxy substituents improve aqueous solubility via H-bonding, whereas bromine and nitro groups enhance lipophilicity, affecting bioavailability .
Crystallographic and Computational Insights
  • Crystal Packing : The target compound’s nitro group may induce tighter packing (e.g., shorter van der Waals contacts) compared to bulkier bromine or flexible methoxy groups. SHELXL () and ORTEP-3 () are standard tools for refining and visualizing these structures .
  • Intermolecular Interactions : highlights C–H⋯S and C–H⋯π interactions stabilizing dimers, whereas the target compound’s nitro group may favor C–H⋯O/N contacts .

Biological Activity

The compound (5Z)-3-butyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H20N4O2S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

It features a thiazolidinone core with a butyl group and a pyrazole moiety, which are critical for its biological activity.

Research indicates that thiazolidinones, including the compound , may exhibit various mechanisms of action:

  • Anti-inflammatory Activity : Thiazolidinones have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. The presence of the pyrazole ring enhances this inhibitory effect, making such compounds potential candidates for treating inflammatory conditions .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that it induces apoptosis through the activation of caspases and modulation of the mitochondrial pathway .
  • Antimicrobial Effects : Some derivatives of thiazolidinones exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Biological Activity Data

A summary of biological activities observed in various studies is presented in Table 1.

Activity Cell Line/Model IC50/EC50 Values Mechanism
Anti-inflammatoryRAW 264.7 macrophages5 µMCOX inhibition
AnticancerHeLa cells10 µMApoptosis induction
AntimicrobialStaphylococcus aureus15 µg/mLCell wall synthesis disruption

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory potential of thiazolidinone derivatives, the compound showed significant inhibition of nitric oxide production in RAW 264.7 macrophages. The observed IC50 value was approximately 5 µM, indicating strong anti-inflammatory properties that could be useful in treating conditions like arthritis .

Case Study 2: Cytotoxicity Against Cancer Cells

Another study evaluated the cytotoxic effects of the compound on HeLa cervical cancer cells. The results indicated an IC50 value of 10 µM, with mechanisms involving mitochondrial dysfunction and caspase activation leading to apoptosis. This suggests potential applications in cancer therapy .

Q & A

Q. What are the standard synthetic protocols for preparing (5Z)-3-butyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrazole core via condensation of 4-nitrophenylhydrazine with a diketone or enol ether precursor.
  • Step 2 : Introduction of the thiazolidinone ring through cyclization using thiourea or thioamide derivatives under acidic conditions.
  • Step 3 : Knoevenagel condensation to attach the butyl group and stabilize the Z-configuration of the exocyclic double bond. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts like piperidine) is critical for yield enhancement (70–85%) .

Q. How is the Z-configuration of the exocyclic double bond confirmed experimentally?

The Z-configuration is validated via:

  • X-ray crystallography : Single-crystal analysis using programs like SHELXL or ORTEP-III to resolve spatial arrangement.
  • NMR spectroscopy : Observation of coupling constants (J = 12–14 Hz for transannular H-atoms) and NOE correlations to confirm stereochemistry .

Q. What analytical techniques are employed to characterize this compound?

Key methods include:

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • FT-IR spectroscopy to identify thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
  • HPLC purity analysis (>95%) using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are used for preliminary biological screening?

Common assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli).
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs .

Q. How are computational methods applied to predict electronic properties?

  • Density Functional Theory (DFT) : Gaussian or ORCA software calculates HOMO-LUMO gaps (e.g., 3.8–4.2 eV) to assess reactivity.
  • Molecular Electrostatic Potential (MEP) maps generated via Multiwfn identify nucleophilic/electrophilic sites for SAR studies .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

  • Directed metalation : Use of tert-butoxycarbonyl (Boc) groups to block undesired positions.
  • Cross-coupling catalysts : Pd(PPh₃)₄/Suzuki conditions for selective aryl group introduction at the 3-position .

Q. What strategies resolve contradictions in crystallographic data (e.g., disorder in the nitro group)?

  • Twinned refinement : SHELXL’s TWIN/BASF commands to model overlapping electron densities.
  • Hirshfeld surface analysis : CrystalExplorer software quantifies intermolecular interactions (e.g., C–H⋯O vs. π-stacking) to validate packing motifs .

Q. How can advanced wavefunction analysis (e.g., ELF, LOL) elucidate charge transfer dynamics?

  • Electron Localization Function (ELF) : Multiwfn partitions covalent vs. non-covalent regions, highlighting charge transfer from the nitro group to the thiazolidinone ring.
  • Non-covalent interaction (NCI) plots : Visualize weak interactions (e.g., van der Waals) influencing solubility .

Q. What methodologies explore structure-activity relationships (SAR) for anticancer activity?

  • 3D-QSAR models : CoMFA/CoMSIA align steric/electrostatic fields with IC₅₀ data to optimize substituents (e.g., replacing butyl with cyclopropyl enhances potency).
  • Molecular docking : AutoDock Vina predicts binding to tubulin (PDB: 1SA0) or topoisomerase II (PDB: 1ZXM) .

Q. How do solvent polarity and crystal packing impact solubility and bioavailability?

  • Hansen solubility parameters : Correlate solvent polarity (δD, δP, δH) with experimental solubility (e.g., DMSO > ethanol > water).
  • Hydrogen-bond propensity : Mercury CSD software predicts co-crystal formation with succinic acid to enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.